molecular formula C21H34O7 B606035 Benzyl-PEG5-CH2CO2tBu CAS No. 1807503-89-4

Benzyl-PEG5-CH2CO2tBu

Cat. No.: B606035
CAS No.: 1807503-89-4
M. Wt: 398.5
InChI Key: USXLULCFEHFJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG5-CH2CO2tBu involves the reaction of benzyl alcohol with PEG5 (a polyethylene glycol with five ethylene glycol units) followed by esterification with t-butyl chloroformate. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to achieve the desired purity levels .

Mechanism of Action

The mechanism of action of Benzyl-PEG5-CH2CO2tBu primarily involves its role as a linker. The benzyl and t-butyl groups can be removed under acidic conditions, allowing the carboxylic acid to react with amines to form stable amide bonds. This property makes it a valuable tool in the conjugation of various molecules, enhancing their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG5-CH2CO2tBu is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly useful in applications where precise control over the solubility and reactivity of the conjugated molecules is required .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXLULCFEHFJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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